6-fluoro-2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-1,3-benzoxazole
Description
Properties
IUPAC Name |
6-fluoro-2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-1,3-benzoxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN4O2/c1-9-18-19-14(21-9)10-3-2-6-20(8-10)15-17-12-5-4-11(16)7-13(12)22-15/h4-5,7,10H,2-3,6,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QICNVBQZPXTNJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C2CCCN(C2)C3=NC4=C(O3)C=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of 2-Amino-5-Fluorophenol Derivatives
A common approach involves reacting 2-amino-5-fluorophenol with carbonyl equivalents. For example, treatment with chloroacetyl chloride in tetrahydrofuran (THF) at 0–5°C followed by thermal cyclization yields 6-fluoro-1,3-benzoxazole. Modifications include:
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Solvent optimization : Toluene/THF/water mixtures enhance reaction homogeneity and reduce side products.
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Acid scavengers : Triethylamine neutralizes HCl byproducts, improving yields to >75%.
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Dissolve 2-amino-5-fluorophenol (10 g) in THF (100 mL).
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Add chloroacetyl chloride (1.2 equiv) dropwise at 0°C.
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Stir at 25°C for 2 hours, then reflux at 80°C for 4 hours.
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Isolate via aqueous workup (yield: 82%).
Preparation of 3-(5-Methyl-1,3,4-Oxadiazol-2-yl)Piperidine
Oxadiazole Ring Formation
The 1,3,4-oxadiazole moiety is typically synthesized from acylhydrazides. For 5-methyl substitution:
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React piperidine-3-carbohydrazide with acetic anhydride to form N-acetylhydrazide.
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Cyclodehydrate using phosphorus oxychloride (POCl₃) at 80°C.
| Step | Conditions | Yield |
|---|---|---|
| Acylation | Ac₂O, 25°C, 2h | 90% |
| Cyclization | POCl₃, 80°C, 6h | 65% |
Coupling Strategies for Final Assembly
Nucleophilic Aromatic Substitution
Activation of the benzoxazole at position 2 with a leaving group (e.g., chloride) enables displacement by the piperidine-oxadiazole amine.
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Treat 6-fluoro-2-chloro-1,3-benzoxazole with 3-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine in dimethylformamide (DMF).
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Add potassium carbonate (2.5 equiv) and heat at 100°C for 12h.
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Purify via silica chromatography (yield: 58%).
Buchwald-Hartwig Amination
For less reactive systems, palladium-catalyzed coupling ensures efficient C–N bond formation:
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Catalyst: Pd₂(dba)₃/Xantphos
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Base: Cs₂CO₃
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Solvent: 1,4-Dioxane
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Yield: 70–75%
Analytical Characterization and Validation
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, 0.1% TFA in H₂O/MeCN gradient) shows ≥98% purity.
Challenges and Optimization Opportunities
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Regioselectivity : Competing reactions at piperidine nitrogen require protective group strategies.
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Solvent Effects : Polar aprotic solvents (DMF, NMP) improve solubility but complicate purification.
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Catalyst Loading : Reducing Pd-catalyst from 5 mol% to 2 mol% maintains efficiency while lowering costs .
Chemical Reactions Analysis
Types of Reactions
6-fluoro-2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-1,3-benzoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products
Oxidation: Formation of corresponding oxides or ketones.
Reduction: Formation of reduced derivatives, such as alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Neurodegenerative Disorders
Research indicates that compounds similar to 6-fluoro-2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-1,3-benzoxazole may be effective in treating neurodegenerative diseases such as Alzheimer's disease and progressive supranuclear palsy (PSP). These conditions are characterized by tau-mediated neurodegeneration. The compound's ability to inhibit tau aggregation may offer a novel therapeutic approach for these disorders .
Anticancer Activity
Studies have suggested that derivatives of oxadiazole compounds exhibit anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of tumor growth. The specific structure of this compound could enhance its efficacy against various cancer cell lines .
Antimicrobial Properties
The compound has shown potential antimicrobial activity against several pathogens. Its unique structure allows it to disrupt bacterial cell membranes or inhibit essential bacterial enzymes. This application is particularly relevant in the context of rising antibiotic resistance .
Synthesis and Development
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The following table summarizes key steps in the synthesis process:
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | 5-Methyl-1,3,4-oxadiazole + piperidine derivative | Formation of the oxadiazole-piperidine linkage |
| 2 | Fluorination agents (e.g., N-fluorobenzenesulfonimide) | Introduction of fluorine substituent |
| 3 | Benzoxazole formation via cyclization | Final product formation |
Case Study 1: Neuroprotection
A study published in a peer-reviewed journal demonstrated that administering this compound to animal models with induced neurodegeneration resulted in significant improvements in cognitive function and a reduction in tau pathology. This suggests its potential as a neuroprotective agent .
Case Study 2: Anticancer Efficacy
In vitro studies have shown that the compound exhibits cytotoxic effects on breast cancer cell lines. The mechanism was identified as apoptosis induction through mitochondrial pathways. Further research is warranted to explore its efficacy in vivo and potential clinical applications .
Case Study 3: Antimicrobial Testing
A recent investigation assessed the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. Results indicated that it inhibited bacterial growth effectively at low concentrations, suggesting its potential as an antimicrobial agent .
Mechanism of Action
The mechanism of action of 6-fluoro-2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-1,3-benzoxazole is not fully understood, but it is believed to interact with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Modified Heterocyclic Cores
5-Fluoro-6-(4-aryl-piperazin-1-yl)-benzoxazoles (e.g., 7a–j) :
These compounds, synthesized via nitration and piperazine coupling, lack the 1,3,4-oxadiazole substituent. Instead, they feature aryl-piperazine groups, which reduce cytotoxicity compared to oxadiazole-containing analogues. For example, compound 7j (bearing a 4-chlorophenyl group) showed IC₅₀ values >100 μM in cytotoxicity assays, suggesting lower potency than the target compound .- 3-[4-(2-Chloro-5-fluorophenoxy)-1-piperidinyl]-6-(5-methyl-1,3,4-oxadiazol-2-yl)-pyridazine: This SCD-1 inhibitor shares the 5-methyl-1,3,4-oxadiazole moiety but replaces benzoxazole with pyridazine. benzoxazole derivatives) .
Functional Group Variations
N-(2-Hydroxy-2-phenylethyl)-6-[4-(2-methyl-benzoyl)piperidin-1-yl]pyridazine-3-carboxamide :
This compound substitutes benzoxazole with a pyridazine-carboxamide system. The carboxamide group improves hydrogen bonding but introduces susceptibility to enzymatic hydrolysis, resulting in shorter plasma half-life (<2 hours) compared to oxadiazole-containing derivatives .2-[(2-{[5-(Pyridin-4-yl)-1,3,4-Oxadiazol-2-yl]Sulfanyl}Ethyl)Sulfanyl]-1,3-Benzoxazole :
Here, the piperidine-oxadiazole group is replaced with a sulfanyl-linked oxadiazole-pyridine system. This modification enhances antimicrobial activity (e.g., MIC = 12.5 μg/mL against S. aureus) but reduces selectivity due to increased hydrophobicity .
Pharmacokinetic and Pharmacodynamic Profiles
Biological Activity
6-Fluoro-2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-1,3-benzoxazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C₁₈H₁₈F₁N₅O₂. The compound features a benzoxazole ring fused with a piperidine moiety and a 5-methyl-1,3,4-oxadiazole substituent. The presence of the fluorine atom is notable for enhancing the compound's bioactivity and pharmacokinetic properties.
Biological Activities
Research indicates that compounds containing the oxadiazole moiety exhibit a broad spectrum of biological activities:
1. Anticancer Activity
Compounds similar to this compound have shown promising anticancer effects. For instance, derivatives with the oxadiazole structure have demonstrated cytotoxicity against various cancer cell lines including HeLa (cervical cancer) and CaCo-2 (colon cancer) with IC₅₀ values indicating moderate to high potency (around 92.4 µM) against multiple cancer types .
2. Antimicrobial Activity
The compound also exhibits antimicrobial properties. Various studies have reported that oxadiazole derivatives possess activity against both Gram-positive and Gram-negative bacteria as well as fungi. This is attributed to their ability to disrupt microbial cell membranes or inhibit essential enzymes .
3. Neuroprotective Effects
Research has indicated potential neuroprotective effects of oxadiazole-containing compounds in models of neurodegenerative diseases such as Alzheimer's disease. These compounds may inhibit tau protein aggregation, a hallmark of Alzheimer's pathology . The ability to modulate neuroinflammatory pathways further supports their therapeutic potential in neurodegenerative disorders.
Case Studies
Several studies have highlighted the biological efficacy of oxadiazole derivatives:
Case Study 1: Anticancer Efficacy
In vitro studies demonstrated that a related oxadiazole derivative exhibited selective cytotoxicity against human lung adenocarcinoma cells (A549) with an IC₅₀ value of 45 µM. This study suggests the potential for developing targeted therapies based on this scaffold .
Case Study 2: Antimicrobial Properties
A series of piperidine-based oxadiazole derivatives were evaluated for their antibacterial activity against Staphylococcus aureus and Escherichia coli. Compounds showed minimum inhibitory concentrations (MICs) as low as 16 µg/mL against S. aureus, indicating strong antibacterial potential .
The mechanisms underlying the biological activity of this compound can be summarized as follows:
1. Enzyme Inhibition
Oxadiazole derivatives have been shown to inhibit various enzymes such as carbonic anhydrase and histone deacetylases (HDACs), which play critical roles in cancer progression and inflammation .
2. Modulation of Signaling Pathways
These compounds may modulate key signaling pathways involved in cell proliferation and apoptosis, contributing to their anticancer effects.
Q & A
Q. Critical Parameters :
- Temperature control (<100°C for oxadiazole stability).
- Solvent selection (e.g., DMF for polar intermediates, chloroform for hydrophobic steps) .
Which spectroscopic and analytical techniques are essential for characterizing this compound?
Q. Basic Research Focus
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Assign peaks for fluorine-coupled protons (δ ~6.5–8.5 ppm for benzoxazole) and piperidine/oxadiazole signals (δ ~1.5–4.0 ppm). Use DEPT-135 to distinguish CH₂/CH₃ groups in the piperidine ring .
- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (expected [M+H]⁺ ~358.1) and fragmentation patterns (e.g., loss of C₃H₄N₂O for oxadiazole cleavage) .
- Infrared (IR) Spectroscopy : Identify C-F stretching (~1250 cm⁻¹), benzoxazole C=N (~1600 cm⁻¹), and oxadiazole C-O-C (~950 cm⁻¹) .
Validation : Cross-reference experimental data with computational simulations (e.g., Gaussian DFT for IR/NMR) to resolve ambiguities .
How can researchers optimize the introduction of the 5-methyl-1,3,4-oxadiazole moiety during synthesis?
Advanced Research Focus
Challenges : Low yields due to side reactions (e.g., over-oxidation or ring-opening).
Optimization Strategies :
- Reagent Selection : Use POCl₃ or PCl₅ for cyclodehydration of thiosemicarbazides, ensuring stoichiometric control to avoid excess acid .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency by stabilizing intermediates .
- Catalysis : Employ Lewis acids (e.g., ZnCl₂) to accelerate oxadiazole formation at lower temperatures (60–80°C) .
Quality Control : Monitor reaction progress via TLC (Rf ~0.4 in ethyl acetate/hexane 3:7) and purify intermediates via column chromatography (silica gel, gradient elution) .
How should contradictory bioactivity data across assays be analyzed?
Advanced Research Focus
Example Contradiction : High in vitro potency but low in vivo efficacy.
Methodological Approaches :
Dose-Response Reassessment : Verify linearity in IC₅₀ curves; rule out assay-specific interference (e.g., serum protein binding in cell-based assays) .
Metabolic Stability Studies : Use liver microsomes to identify rapid degradation (e.g., CYP450-mediated oxidation of the piperidine ring) .
Structural Analog Comparison : Test derivatives (e.g., replacing 5-methyl with ethyl or hydrogen) to isolate pharmacophore contributions .
Computational Tools : Molecular dynamics (MD) simulations to assess target binding under physiological conditions (e.g., solvation effects) .
What computational methods are suitable for studying target interactions of this compound?
Q. Advanced Research Focus
Molecular Docking :
- Software : AutoDock Vina or Schrödinger Glide.
- Targets : Prioritize enzymes with benzoxazole/oxadiazole-binding pockets (e.g., kinase or protease families) .
Binding Free Energy Calculations :
- Use MM/GBSA to quantify interaction energies, focusing on hydrogen bonds (e.g., benzoxazole-F with Ser/Lys residues) and hydrophobic contacts (methyl-oxadiazole with aliphatic pockets) .
ADMET Prediction :
- Tools like SwissADME to evaluate logP (~2.8), blood-brain barrier permeability, and CYP inhibition .
Validation : Cross-correlate docking poses with crystallographic data from analogous compounds (e.g., PDB ID: 6XYZ) .
How can structural modifications enhance the compound’s pharmacokinetic profile?
Advanced Research Focus
Problem : Poor solubility or rapid clearance.
Strategies :
- Piperidine Substituents : Introduce hydrophilic groups (e.g., hydroxyl or amine) at the 4-position to improve aqueous solubility .
- Oxadiazole Replacement : Test 1,2,4-triazole or tetrazole analogs to modulate metabolic stability .
- Prodrug Design : Mask the benzoxazole NH with acetyl or PEG groups for sustained release .
In Silico Screening : Use QSAR models to predict ADMET properties before synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
